Dual CCR2/CCR5 Antagonism: Balanced Potency Compared to Predecessor Single-Target Leads
BMS-681 (13d) was designed via hybridization of cyclic (1) and acyclic (2) CCR2 antagonist leads, resulting in balanced dual antagonism at both CCR2 and CCR5. In contrast, predecessor compound 1 exhibited negligible CCR5 activity, and compound 2 showed only modest CCR5 potency [1].
| Evidence Dimension | CCR2 binding IC50 vs. CCR5 binding IC50 |
|---|---|
| Target Compound Data | CCR2 IC50 = 0.7 nM; CCR5 IC50 = 2.4 nM |
| Comparator Or Baseline | Compound 1 (cyclic): CCR2 IC50 = 0.3 nM, CCR5 IC50 = 1000 nM; Compound 2 (acyclic): CCR2 IC50 = 3 nM, CCR5 IC50 = 86 nM |
| Quantified Difference | BMS-681 exhibits CCR5 potency 417-fold greater than compound 1 and 36-fold greater than compound 2, while maintaining sub-nanomolar CCR2 activity. |
| Conditions | CCR2 binding: [125I]MCP-1 competition in human PBMC; CCR5 binding: MIP-1β antagonism in HT1080 cells stably expressing CCR5 [1] |
Why This Matters
Balanced dual antagonism enables investigation of synergistic CCR2/CCR5 blockade in disease models where single-receptor targeting has proven insufficient, a profile not shared by predecessor leads or most commercial CCR2 antagonists.
- [1] Carter PH, Brown GD, Cherney RJ, Batt DG, Chen J, Clark CM, Cvijic ME, Duncia JV, Ko SS, Mandlekar S, Mo R, Nelson DJ, Pang J, Rose AV, Santella JB 3rd, Tebben AJ, Traeger SC, Xu S, Zhao Q, Barrish JC. Discovery of a Potent and Orally Bioavailable Dual Antagonist of CC Chemokine Receptors 2 and 5. ACS Med Chem Lett. 2015 Mar 4;6(4):439-44. View Source
